molecular formula C9H7BrN2O2 B2717371 5-bromo-6-methyl-1H-indazole-3-carboxylic acid CAS No. 1360942-30-8

5-bromo-6-methyl-1H-indazole-3-carboxylic acid

Cat. No. B2717371
CAS RN: 1360942-30-8
M. Wt: 255.071
InChI Key: MMJVFRMSAWBRRG-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-indazole-3-carboxylic acid (5-Br-6-Me-1H-Ind-3-COOH) is an organic compound belonging to the indazole family. It is a derivative of indazole, a heterocyclic aromatic compound containing an indazole ring system. 5-Br-6-Me-1H-Ind-3-COOH is a white crystalline solid with a melting point of 200-205 °C. The compound has a variety of potential applications in the fields of medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

1. Synthesis and Characterization

5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound related to 5-bromo-6-methyl-1H-indazole-3-carboxylic acid, has been synthesized and characterized for its structure and properties. This synthesis involved multiple steps including N1-arylation and reaction with thionyl chloride and diethylamine. The compound's structure was confirmed using various spectroscopic techniques and X-ray diffraction studies, highlighting its potential in chemical research and material science (Anuradha et al., 2014).

2. Material Science and Electronic Applications

In material science, derivatives of indazole compounds like this compound have been used in the synthesis of C3-symmetric, substituted-triazatruxene molecules. These molecules exhibit properties suitable for molecular electronic materials, potentially useful in the development of functional molecules for various applications (Valentine et al., 2012).

3. Organic Chemistry and Molecular Synthesis

Indazoles, including this compound, have been explored in the context of regioselective protection and subsequent amine coupling reactions. These studies provide valuable insights into the synthesis of novel derivatives, important for the advancement of organic chemistry and drug development (Slade et al., 2009).

4. Coordination Polymers and Catalytic Activity

The compound has also found applications in the synthesis of coordination polymers. For example, the carboxylic acid anion moiety of similar compounds has been used as a directing group in cross-coupling reactions, leading to the selective production of nicotinic acids and triazoles. This process is significant in the field of coordination chemistry and catalysis (Houpis et al., 2010).

Mechanism of Action

properties

IUPAC Name

5-bromo-6-methyl-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-2-7-5(3-6(4)10)8(9(13)14)12-11-7/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJVFRMSAWBRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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